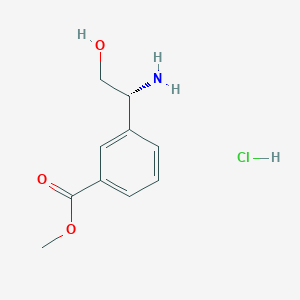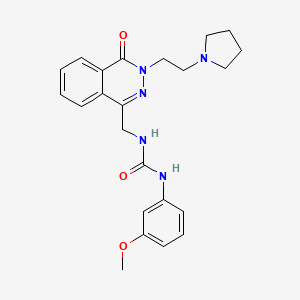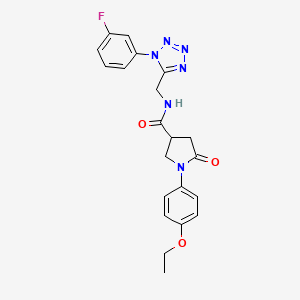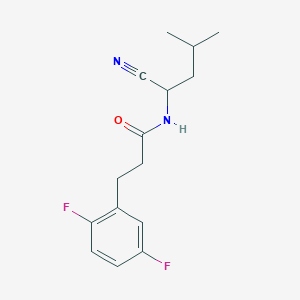
8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is mentioned in a patent application by Ribon Therapeutics Inc. as a part of a series of pyridazinones . It is described as a compound with potential pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a purine dione core, a piperazine ring, and bromobenzyl and butyl substituents . The purine dione core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The bromobenzyl group is a benzyl group (a benzene ring attached to a methylene group) with a bromine atom attached, and the butyl group is a four-carbon alkyl chain.科学的研究の応用
Antimycobacterial Activity
A study focused on the synthesis of novel purine linked piperazine derivatives, including compounds structurally similar to the one , to identify potent inhibitors of Mycobacterium tuberculosis. These compounds disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects and showing greater potency compared to traditional drugs like Ethambutol. The study highlighted the potential of these compounds in developing preclinical agents against tuberculosis (Konduri et al., 2020).
Structure Analysis
Research has been conducted on the structural properties of compounds similar to 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione. These studies typically involve detailed analysis of molecular geometry, conformation, and intra-molecular interactions using techniques like X-ray crystallography and NMR spectroscopy. Understanding these structural aspects is vital for the development of new pharmaceuticals and biological research (Karczmarzyk et al., 1995).
Pharmacological Evaluation
Compounds structurally related to this compound have been evaluated for their pharmacological properties, particularly their affinity and functional activity at various serotonin receptors. These studies contribute to understanding the potential of these compounds in treating psychological disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Research has also explored the cardiovascular effects of similar compounds. These studies often focus on their potential antiarrhythmic and hypotensive activities, and their interaction with adrenoreceptors. Understanding these effects is crucial for the development of new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Some derivatives of this compound have shown significant antihistaminic activity. These studies are essential in the development of new treatments for allergies and related conditions (Pascal et al., 1985).
Antiproliferative and Differentiation Effects
Research on piperazine derivatives has included studies on their antiproliferative effects and their ability to induce erythroid differentiation in leukemia cells. These findings are significant for cancer research and the development of new anticancer drugs (Saab et al., 2013).
作用機序
将来の方向性
The compound is part of ongoing research into the development of PARP7 inhibitors for cancer treatment . Future directions could include further studies to evaluate its efficacy and safety in preclinical and clinical trials, as well as potential modifications to its structure to improve its pharmacological properties.
特性
IUPAC Name |
8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-butyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRZQLRRALXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)

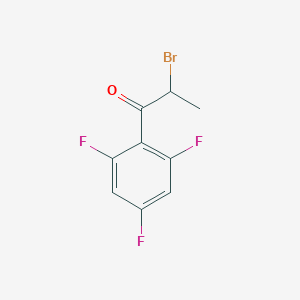
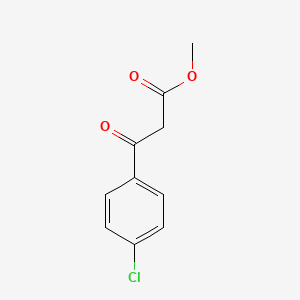
![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)
![1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2957196.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)
![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)


